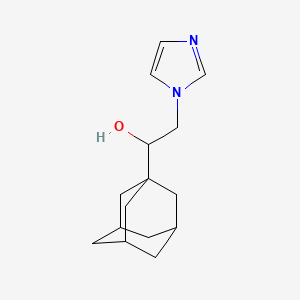

1-(1-Adamantyl)-2-imidazol-1-yl-ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

1-(1-adamantyl)-2-imidazol-1-ylethanol |

InChI |

InChI=1S/C15H22N2O/c18-14(9-17-2-1-16-10-17)15-6-11-3-12(7-15)5-13(4-11)8-15/h1-2,10-14,18H,3-9H2 |

InChI Key |

CPYRWQXGEGGVIE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CN4C=CN=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1 Adamantyl 2 Imidazol 1 Yl Ethanol

Precursor Synthesis and Structural Elucidation of Intermediates

The synthesis of 1-(1-Adamantyl)-2-imidazol-1-yl-ethanol relies on the successful preparation of its direct precursor, an α-imidazolyl ketone. This intermediate is crucial as its carbonyl group provides the reactive site for the final reduction to the desired alcohol.

Synthesis of 1-(1-Adamantyl)-2-(1H-imidazol-1-yl)ethanone (QC-82) as a Key Precursor

The primary route to obtaining 1-(1-Adamantyl)-2-(1H-imidazol-1-yl)ethanone involves a two-step process starting from a commercially available adamantane (B196018) derivative. The first step is the synthesis of an α-haloketone intermediate, 1-(1-Adamantyl)-2-bromoethanone. This is typically achieved through the bromination of 1-acetyladamantane. mdpi.com For instance, 1-acetyladamantane can be reacted with bromine in dry methanol (B129727) at low temperatures (-10 °C) to yield the desired bromo-ketone intermediate. mdpi.com

The second and key step is the introduction of the imidazole (B134444) moiety. This is accomplished by reacting 1-(1-Adamantyl)-2-bromoethanone with imidazole. This reaction proceeds via a nucleophilic substitution mechanism where the imidazole molecule displaces the bromide ion. semanticscholar.org

The functionalization of the adamantyl ethanone (B97240) intermediate with an imidazole ring is a classic example of a nucleophilic substitution reaction (SN2). In this process, the imidazole ring acts as the nucleophile. nih.govpharmaguideline.com The nitrogen atom (N-1) of the imidazole attacks the electrophilic carbon atom adjacent to the carbonyl group, displacing the bromide leaving group. semanticscholar.org This method is a common and effective strategy for forming C-N bonds and attaching imidazole moieties to various molecular scaffolds. researchgate.net

The efficiency of this reaction can be influenced by several factors, including the choice of solvent and the presence of a base. Solvents like dimethylformamide (DMF) are often employed. google.comnih.gov While imidazole can act as its own base, an auxiliary base such as potassium carbonate or sodium hydroxide can be used to deprotonate the imidazole, increasing its nucleophilicity and driving the reaction to completion. google.com

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-1-(2,4'-dichlorophenyl)-ethanol | Imidazole, NaOH, PEG600 (catalyst) | DMF | 110-115 °C, 4 h | Not specified | google.com |

| 2-(2-hydroxyphenyl)-2-adamantanol | Imidazole | DMF | Reflux, 2 h | 74% | nih.gov |

| 1-(Adamantan-1-yl)-2-bromoethanone | Isopropylamine | Ethyl acetate | -78 °C | Moderate to excellent | mdpi.comnih.gov |

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of this compound focuses primarily on the reduction of the prochiral ketone, 1-(1-Adamantyl)-2-(1H-imidazol-1-yl)ethanone. Since the carbonyl carbon in the precursor becomes a chiral center upon reduction to an alcohol, controlling the stereochemical outcome of this step is essential for obtaining enantiomerically pure or enriched products.

Strategies for stereoselective reduction fall into two main categories:

Substrate Control: This approach is less common for this type of molecule and would involve a chiral auxiliary attached to the precursor, which is then removed after the reduction.

Reagent or Catalyst Control: This is the more prevalent strategy. It involves using chiral reducing agents or catalysts that preferentially deliver a hydride to one face of the carbonyl group. Asymmetric transfer hydrogenation using chiral catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir) complexes with chiral ligands, is a powerful method for the enantioselective reduction of ketones. nih.gov Similarly, chiral Brønsted acids can catalyze the enantioselective hydrogenation of related compounds using Hantzsch esters as the reducing agent. nih.gov

Reduction Chemistry to this compound

The final step in the synthesis is the reduction of the carbonyl group of the ketone precursor to a secondary alcohol. This transformation can be accomplished using several standard reduction methods, primarily catalytic hydrogenation or reduction with metal hydrides.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones to alcohols. itc.mx This method typically involves reacting the ketone substrate with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org

Commonly used catalysts include platinum group metals such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, pressure, and temperature can influence the reaction's efficiency and selectivity. For stereoselective synthesis, as mentioned previously, chiral catalysts are employed to produce a single enantiomer of the alcohol. nih.gov

| Catalyst | Typical Substrates | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | Aromatic ketones, α,β-unsaturated ketones | Widely used, cost-effective. |

| Platinum Dioxide (PtO₂, Adams' catalyst) | Aliphatic and aromatic ketones | Highly active, effective under mild conditions. |

| Raney Nickel (Raney Ni) | Various ketones and other functional groups | Cost-effective, but can sometimes require higher pressures/temperatures. |

| Ruthenium (Ru) Complexes | Ketones, especially for asymmetric hydrogenation | Key for enantioselective reductions when used with chiral ligands. nih.gov |

Metal Hydride Reduction Techniques

Reduction using metal hydrides is one of the most common and convenient methods for converting ketones to alcohols in a laboratory setting. chem-station.com These reagents act as a source of nucleophilic hydride ions (H⁻), which attack the electrophilic carbonyl carbon. slideshare.net

The most common metal hydride reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chem-station.com

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones. slideshare.net It is stable in protic solvents like methanol and ethanol, making it relatively easy and safe to handle. A typical procedure involves refluxing the ketone with NaBH₄ in ethanol. nih.gov

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent than NaBH₄. chem-station.com It can reduce not only ketones but also esters, carboxylic acids, and amides. chem-station.com Due to its high reactivity, LiAlH₄ reacts violently with water and protic solvents, requiring the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). mdpi.comchem-station.com

The general mechanism involves the transfer of a hydride ion from the metal hydride complex to the carbonyl carbon, forming a metal alkoxide intermediate. This intermediate is then protonated during a workup step (e.g., by adding water or dilute acid) to yield the final alcohol product. slideshare.net

Derivatization Strategies of the Adamantyl-Imidazolyl-Ethanol Core

The adamantyl-imidazolyl-ethanol scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the development of new chemical entities with tailored properties. Derivatization can be strategically directed towards the hydroxyl group, the adamantane cage, or the imidazole ring, each providing a unique avenue for structural diversification.

Modifications at the Hydroxyl Group

The secondary hydroxyl group in this compound is a prime site for derivatization, enabling the introduction of a wide array of functional groups that can modulate the molecule's polarity, lipophilicity, and potential for intermolecular interactions. Common modifications include esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. chemguide.co.ukbyjus.combritannica.com This transformation is valuable for introducing both simple alkyl and more complex aryl or heterocyclic moieties. The choice of esterification agent can significantly alter the molecule's properties. For instance, the introduction of a long-chain fatty acid would increase lipophilicity, while a dicarboxylic acid could be used to link the molecule to other substrates.

Etherification: The formation of an ether linkage is another common strategy to modify the hydroxyl group. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a variety of alkyl and aryl groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-adamantyl)-2-imidazol-1-yl-ethanone. A variety of oxidizing agents can be employed for this transformation, with Swern oxidation being a mild and effective method that avoids the use of heavy metals. organic-chemistry.org The resulting ketone provides a new reactive handle for further functionalization, such as reductive amination or the formation of hydrazones and other carbonyl derivatives.

Table 1: Representative Modifications at the Hydroxyl Group

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetic anhydride, pyridine | 1-(1-Adamantyl)-2-imidazol-1-yl-ethyl acetate |

Structural Diversification on the Adamantane Moiety

The adamantane cage itself can be functionalized, although its saturated and sterically hindered nature presents unique challenges. Reactions typically proceed via radical or cationic intermediates, with a notable preference for substitution at the tertiary bridgehead positions.

Halogenation: The adamantane moiety can undergo halogenation with elemental halogens or other halogenating agents. mdpi.com These reactions often proceed via a radical mechanism and can lead to mono- or poly-halogenated derivatives depending on the reaction conditions. The introduction of a halogen atom provides a versatile handle for further transformations, such as cross-coupling reactions or nucleophilic substitutions.

Nitration: Nitration of the adamantane ring can be achieved using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.net This reaction introduces a nitro group onto the adamantane cage, which can subsequently be reduced to an amino group, providing a site for further derivatization.

Friedel-Crafts Reactions: The adamantane nucleus can participate in Friedel-Crafts reactions, although the conditions are often harsh. nih.govwikipedia.orgresearchgate.net This allows for the introduction of aryl and acyl groups onto the adamantane scaffold, further extending the molecular complexity. The regioselectivity of these reactions is influenced by the steric hindrance of the adamantane cage.

Table 2: Examples of Structural Diversification on the Adamantane Moiety

| Transformation | Reagents and Conditions | Potential Product Structure |

|---|---|---|

| Bromination | Bromine (Br₂) | 1-(3-Bromo-1-adamantyl)-2-imidazol-1-yl-ethanol |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 1-(3-Nitro-1-adamantyl)-2-imidazol-1-yl-ethanol |

| Friedel-Crafts Alkylation | Benzene, Lewis acid (e.g., AlCl₃) | 1-(3-Phenyl-1-adamantyl)-2-imidazol-1-yl-ethanol |

Substituent Effects on the Imidazole Ring

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, making it susceptible to a variety of chemical transformations. The introduction of substituents on the imidazole ring can significantly influence its electronic properties and reactivity.

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 and C5 positions being the most reactive. beilstein-journals.orgnih.gov The presence of electron-donating groups on the imidazole ring would be expected to enhance its reactivity towards electrophiles, while electron-withdrawing groups would decrease it. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. nih.gov

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is less common and typically requires the presence of a good leaving group and/or activating electron-withdrawing groups. nih.gov Halogenated imidazole derivatives can undergo nucleophilic displacement to introduce a variety of substituents.

N-Alkylation: While the N1 position is already substituted in the parent compound, the introduction of substituents on the imidazole ring can influence the basicity and nucleophilicity of the N3 nitrogen. The presence of electron-donating groups at the C4 or C5 positions would be expected to increase the electron density at N3, potentially facilitating further reactions at this site, such as quaternization. Conversely, electron-withdrawing groups would decrease the basicity of the N3 nitrogen. otago.ac.nz

Table 3: Influence of Substituents on the Imidazole Ring's Reactivity

| Substituent Type at C4/C5 | Effect on Electron Density | Expected Impact on Reactivity | Representative Substituent |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases | Enhances electrophilic substitution; Increases basicity of N3 | -CH₃, -OCH₃ |

| Electron-Withdrawing Group (EWG) | Decreases | Deactivates towards electrophilic substitution; Decreases basicity of N3 | -NO₂, -CN |

Advanced Molecular Structure and Conformation Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 1-(1-Adamantyl)-2-imidazol-1-yl-ethanol is not widely published, the expected chemical shifts for its constituent protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on data from closely related analogs, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the adamantyl cage, the ethanol (B145695) linker, and the imidazole (B134444) ring.

Adamantyl Protons: The adamantyl group's high symmetry results in characteristic, often overlapping signals in the upfield region (typically δ 1.6-2.1 ppm). The 15 protons of the adamantyl cage would appear as broad multiplets, corresponding to the methine (-CH) and methylene (-CH₂) groups at different positions on the cage structure. nih.govresearchgate.net

Ethanol Linker Protons: The protons of the ethanol bridge are diastereotopic due to the adjacent chiral center. The methylene protons (-CH₂-N) attached to the imidazole ring would likely appear as two distinct multiplets. The methine proton (-CH-OH) would resonate as a multiplet, with its chemical shift influenced by hydrogen bonding. The hydroxyl proton (-OH) would typically be a broad singlet, its position being sensitive to solvent and concentration.

Imidazole Protons: The three protons on the imidazole ring are expected to appear as distinct signals in the aromatic region (δ 6.8-7.8 ppm). The proton at the C2 position is typically the most downfield, appearing as a sharp singlet, while the C4 and C5 protons will also present as singlets or doublets depending on the specific electronic environment. nih.gov

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number and type of carbon atoms.

Adamantyl Carbons: The adamantyl cage would show four distinct signals corresponding to the quaternary carbon of attachment, the four equivalent methine carbons, and the two sets of non-equivalent methylene carbons. nih.gov

Ethanol Linker Carbons: Two signals are expected for the methine and methylene carbons of the ethanol bridge.

Imidazole Carbons: Three signals in the aromatic region would correspond to the C2, C4, and C5 carbons of the imidazole ring. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Adamantyl | -CH (methine) | ~2.0-2.1 | ~38-40 |

| -CH₂ (methylene) | ~1.6-1.8 | ~28-30, ~40-42 | |

| -C (quaternary) | - | ~35-37 | |

| Ethanol Linker | -CH(OH)- | Multiplet, ~4.9-5.1 | ~68-72 |

| -CH₂-N | Multiplets, ~4.0-4.5 | ~50-55 | |

| -OH | Broad singlet | - | |

| Imidazole | H-2 | Singlet, ~7.6-7.8 | ~135-140 |

| H-4 | Singlet/Doublet, ~7.0-7.2 | ~125-130 | |

| H-5 | Singlet/Doublet, ~6.8-7.0 | ~118-122 |

Mass spectrometry (MS) is used to determine the molecular weight and provides insight into the molecule's stability and fragmentation pathways under ionization. For this compound (C₁₅H₂₂N₂O), the expected molecular weight is approximately 246.35 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 246. The fragmentation pattern is anticipated to be dominated by the high stability of the adamantyl cation.

Formation of the Adamantyl Cation: A primary and often base peak in the mass spectra of 1-substituted adamantanes is the adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135. This occurs via cleavage of the C-C bond between the adamantyl group and the ethanol linker.

Other Key Fragments: Cleavage between the ethanol linker and the imidazole ring could produce a fragment corresponding to the imidazolyl-ethanol cation. Further fragmentation of the adamantyl cage itself can lead to a series of smaller hydrocarbon ions, though these are typically of lower intensity. Data from the closely related 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol shows a prominent fragment at m/z 226, corresponding to the loss of the imidazole group, and other significant peaks at m/z 183, 169, and 91, which arise from further fragmentation of the adamantyl-containing structure. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Identity | Fragmentation Pathway |

| 246 | [M]⁺ | Molecular Ion |

| 229 | [M-OH]⁺ | Loss of hydroxyl radical |

| 179 | [M-C₃H₄N₂]⁺ | Loss of imidazole group |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (often base peak) |

| 111 | [C₄H₅N₂O]⁺ | Imidazolyl-ethanol fragment |

| 91, 79, 77 | [C₇H₇]⁺, [C₆H₇]⁺, [C₆H₅]⁺ | Further fragmentation of adamantyl cage |

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. nih.govmasterorganicchemistry.com

C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the adamantyl cage and the ethanol linker. nih.gov Aromatic C-H stretching from the imidazole ring may appear as weaker bands above 3000 cm⁻¹.

C=N and C=C Stretches: The imidazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region, typically between 1450 and 1600 cm⁻¹. nih.gov

C-N Stretch: The stretching vibration for the C-N bond linking the ethanol bridge to the imidazole ring would be expected in the 1200-1300 cm⁻¹ range.

C-O Stretch: A strong band corresponding to the C-O stretch of the secondary alcohol is expected to appear around 1050-1150 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 (broad, strong) | O-H Stretch | Hydroxyl (-OH) |

| 3000-3150 (weak-medium) | C-H Stretch | Imidazole Ring |

| 2850-3000 (strong) | C-H Stretch | Adamantyl & Ethanol Linker |

| 1450-1600 (medium) | C=N, C=C Stretch | Imidazole Ring |

| 1200-1300 (medium) | C-N Stretch | Imidazole-Ethanol Link |

| 1050-1150 (strong) | C-O Stretch | Secondary Alcohol |

X-ray Crystallography of Related Adamantyl-Imidazolyl Structures

While a specific crystal structure for this compound is not available, analysis of closely related adamantyl-imidazolyl compounds provides valuable insights into the likely solid-state conformation and packing. The crystal structure of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol is particularly informative due to its high structural similarity. nih.gov

The solid-state architecture of molecular crystals is governed by a network of non-covalent intermolecular interactions. mdpi.com For adamantyl-imidazolyl structures, hydrogen bonding and weaker C-H···π interactions are critical in directing the crystal packing.

In the crystal lattice of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the most significant intermolecular force is a classic O-H···N hydrogen bond. This interaction occurs between the hydroxyl group of one molecule and the non-bonding electron pair on the N3 nitrogen of the imidazole ring of an adjacent molecule. nih.gov This strong, directional interaction pairs the molecules into centrosymmetric dimers. These dimers are then further linked into columns by weaker C-H···π interactions between the C-H bonds of the adamantyl cage and the π-system of the imidazole ring. nih.gov This layered and columnar packing is a common motif in the crystal engineering of such compounds. nih.govnih.gov Given the presence of both a hydroxyl group (a hydrogen bond donor) and an imidazole ring (a hydrogen bond acceptor) in this compound, a similar packing strategy driven by strong O-H···N hydrogen bonding is highly probable.

Chiral Resolution and Enantiomeric Purity Determination

The separation of enantiomers and the determination of enantiomeric purity are critical steps in the characterization of chiral molecules such as this compound. These processes are essential for understanding the stereospecific interactions of the compound in biological systems. The most common and effective methods for these purposes are chromatographic and spectroscopic techniques.

Chromatographic Methods for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary and highly effective method for the separation of enantiomers of imidazole-containing compounds. ptfarm.plnih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation.

For a compound with the structural features of this compound, which includes a bulky adamantyl group, a hydroxyl group, and an imidazole ring, polysaccharide-based CSPs are anticipated to be highly effective. These CSPs, typically derivatives of cellulose or amylose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving enantiomers. nih.gov

Potential Chiral Stationary Phases and Mobile Phase Systems:

Based on studies of similar imidazole derivatives, several commercially available chiral columns would be suitable candidates for the separation of the enantiomers of this compound. ptfarm.pl Both normal-phase and reversed-phase chromatography modes could be explored.

Normal-Phase Chromatography: This mode often employs a non-polar mobile phase, such as a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The alcohol component acts as a polar modifier, influencing the retention times and separation efficiency. For imidazole derivatives, mobile phases containing hexane and alcohols have proven effective. ptfarm.pl

Reversed-Phase Chromatography: In this mode, a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol (B129727), is used. This approach has been successfully applied to the enantioseparation of chiral imidazolines. nih.gov

| Chiral Stationary Phase (CSP) | Anticipated Mobile Phase | Detection Method | Expected Outcome |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IB) | Hexane/Isopropanol | UV (e.g., 220 nm) | Good to excellent separation of enantiomers. |

| Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ) | Hexane/Ethanol with a small amount of an amine modifier (e.g., diethylamine) | UV (e.g., 220 nm) | Baseline resolution of enantiomeric peaks. ptfarm.pl |

| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | Acetonitrile/Water | UV (e.g., 220 nm) | Potential for good enantioselectivity in reversed-phase mode. |

Spectroscopic Methods for Enantiomeric Excess Determination

Once a separation method is established, spectroscopic techniques can be employed to determine the enantiomeric excess (ee) of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chiral NMR spectroscopy is a powerful tool for determining enantiomeric excess. This can be achieved through the use of:

Chiral Solvating Agents (CSAs): These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. The formation of these complexes can lead to different chemical shifts for the corresponding protons or carbons in the enantiomers, allowing for their quantification by integrating the respective signals in the NMR spectrum.

Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable diastereomers, which will have distinct NMR spectra. The relative concentrations of the diastereomers, and thus the enantiomeric excess of the original sample, can be determined by integration of the signals. For this compound, the hydroxyl group would be a suitable site for derivatization.

| Spectroscopic Method | Reagent/Technique | Principle | Anticipated Application |

|---|---|---|---|

| Chiral NMR Spectroscopy | Chiral Solvating Agents (e.g., Pirkle's alcohol) | Formation of transient diastereomeric complexes leading to separate NMR signals for each enantiomer. | Determination of enantiomeric excess by integration of resolved proton signals near the chiral center. |

| Chiral NMR Spectroscopy | Chiral Derivatizing Agents (e.g., Mosher's acid) | Covalent reaction to form stable diastereomers with distinct NMR spectra. | Quantification of enantiomers through integration of well-separated signals in the 1H or 19F NMR spectra of the derivatives. |

| Circular Dichroism (CD) Spectroscopy | - | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Can be used to distinguish between enantiomers and, with calibration, to determine enantiomeric excess. |

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is another valuable technique for the analysis of chiral compounds. Enantiomers will produce mirror-image CD spectra. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be determined. This method is particularly useful when coupled with a chromatographic separation technique, where the CD detector can confirm the elution order of the enantiomers.

Computational and Theoretical Studies of 1 1 Adamantyl 2 Imidazol 1 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets.

Density Functional Theory (DFT) Studies

While specific Density Functional Theory (DFT) studies on 1-(1-Adamantyl)-2-imidazol-1-yl-ethanol are not extensively available in the public domain, DFT is a widely used method to investigate the structural and electronic properties of similar imidazole-based compounds. These studies typically involve geometry optimization to find the most stable molecular conformation and calculation of electronic properties such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). For analogous adamantyl-imidazole derivatives, DFT calculations help in understanding the electronic landscape of the molecule, identifying regions that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other molecules, including protein targets.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a detailed picture of the molecular orbitals (MOs) of a compound. For molecules like this compound, ab initio calculations can elucidate the nature of the chemical bonds, the distribution of electrons in different orbitals, and the energies of these orbitals. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. While specific ab initio studies on this exact molecule are scarce, research on related imidazole (B134444) derivatives demonstrates that the imidazole ring and the adamantyl group significantly influence the electronic structure and reactivity of the molecule.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations with its target protein, Heme Oxygenase-1 (HO-1), are crucial for understanding its inhibitory mechanism.

Binding Mode Analysis with Heme Oxygenase-1 (HO-1)

Molecular modeling studies have provided a consolidated understanding of how imidazole-based inhibitors, including those with bulky hydrophobic groups like adamantane (B196018), bind to the active site of HO-1. mdpi.com A key interaction is the coordination of a nitrogen atom from the imidazolyl moiety to the ferrous iron of the heme group within the HO-1 binding pocket. mdpi.com

In a study of the closely related compound, 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, X-ray crystallography revealed that the inhibitor binds to the distal pocket of HO-1. acs.org The adamantyl group is stabilized within a hydrophobic binding pocket, and this binding is accommodated by the flexibility of the distal helix, along with shifts in proximal residues and the heme itself, which expands the distal pocket without displacing the heme. acs.org This binding effectively displaces the catalytically essential distal water ligand. acs.org The hydrophobic adamantyl group is situated in the "western region" of the HO-1 binding pocket. mdpi.com

Ligand-Protein Interaction Profiling

The interaction between this compound and HO-1 is characterized by a combination of co-ordination and non-covalent interactions. The primary and most critical interaction is the coordination bond between the imidazole nitrogen and the heme iron. mdpi.comacs.org

Beyond this, the bulky and highly lipophilic adamantyl group engages in significant hydrophobic interactions with nonpolar amino acid residues within the active site. In the crystal structure of the ethanone (B97240) analog with HO-1, the adamantyl group is stabilized by a hydrophobic binding pocket. acs.org This hydrophobic pocket is a flexible chamber that can accommodate various bulky hydrophobic moieties. nih.gov These van der Waals and hydrophobic interactions are crucial for the affinity and stability of the inhibitor-protein complex.

The following table summarizes the key interactions observed in the binding of adamantyl-imidazole compounds to the HO-1 active site.

| Interaction Type | Interacting Groups | Description |

| Coordination | Imidazole Nitrogen - Heme Iron | The nitrogen atom of the imidazole ring forms a coordinate bond with the central iron atom of the heme prosthetic group. mdpi.comacs.org |

| Hydrophobic | Adamantyl Group - Hydrophobic Pocket | The bulky adamantyl moiety is accommodated in a hydrophobic region of the active site, forming van der Waals interactions with nonpolar amino acid residues. acs.orgnih.gov |

Prediction of Binding Affinities (e.g., IC50 correlation)

Computational methods can also be employed to predict the binding affinity of an inhibitor to its target, which is often correlated with experimental values such as the half-maximal inhibitory concentration (IC50). For imidazole-based HO-1 inhibitors, docking calculations have been shown to produce binding potencies that are in good agreement with experimental IC50 values. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules and their interactions over time. For a compound like this compound, MD simulations could provide critical insights into its conformational stability, both in isolation and when interacting with biological targets.

Protein-Ligand Complex Dynamics and Interaction Longevity

MD simulations are instrumental in studying the stability of a ligand within the binding pocket of a protein. Such simulations could elucidate the key interactions between this compound and a target protein, revealing the specific amino acid residues involved and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). The longevity of these interactions is a crucial factor in determining the potential efficacy of a compound. However, no specific studies detailing the MD simulations of this compound complexed with a protein target were found.

Solvent Effects on Molecular Conformations

The surrounding solvent can significantly influence the conformational preferences of a molecule. MD simulations in different solvent environments (e.g., water, ethanol) would be necessary to understand how the conformation of this compound might change in various physiological or experimental conditions. This information is vital for a comprehensive understanding of its behavior, yet specific research on this aspect is not currently available.

QSAR Modeling and Ligand-Based Drug Design Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. Ligand-based drug design, which relies on the knowledge of molecules that bind to a target, often employs QSAR to predict the activity of new, untested compounds.

For a series of compounds including this compound, a QSAR model would be developed by calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) and relating them to their measured biological activity through a mathematical equation. This model could then be used to guide the design of new derivatives with potentially improved activity. While QSAR studies have been conducted on various adamantane and imidazole derivatives for different therapeutic targets, a specific QSAR model that includes and analyzes this compound could not be located in the surveyed literature.

In Vitro Biological Activities and Mechanistic Investigations Preclinical Focus

Heme Oxygenase (HO) Inhibition Studies

The compound 1-(1-Adamantyl)-2-imidazol-1-yl-ethanol, also identified as 2-(1H-Imidazol-1-yl)-1-tricyclo[3.3.1.13,7]dec-1-yl-ethanol, has been a subject of investigation as an inhibitor of heme oxygenase (HO), an enzyme responsible for the degradation of heme. These studies are crucial for understanding its potential therapeutic applications, particularly in conditions where HO-1 modulation is beneficial.

Research has demonstrated that this compound exhibits inhibitory activity against the inducible isoform of heme oxygenase, HO-1. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC₅₀), which has been determined to be in the micromolar range. Specifically, the IC₅₀ value for HO-1 inhibition by this compound is 67.6 µM mdpi.com.

The selectivity of an inhibitor for HO-1 over the constitutive isoform, HO-2, is a critical parameter for potential therapeutic development. While the compound shows moderate potency towards HO-1, it is not highly selective. The inhibitory concentration for HO-2 has not been specifically reported for this compound in the available literature, which is necessary for a definitive selectivity ratio. However, related imidazole-based inhibitors have been shown to possess varying degrees of selectivity, with some exhibiting preference for HO-1 mdpi.comroyalsocietypublishing.org.

The inhibitory activity of this compound can be contextualized by comparing it to its ketone precursor and other imidazole-based HO inhibitors. The synthesis of this ethanol (B145695) derivative often proceeds from its corresponding ketone. Generally, imidazole-alcohols and their precursor imidazole-ketones have demonstrated selectivity towards HO-1, although to a lesser extent than some other related structures like imidazole-dioxolanes.

In a broader comparison with other novel imidazole-based HO-1 inhibitors, this compound's potency is moderate. For instance, a phenylethanolic azole-based inhibitor with a bromine atom on the phenyl ring has been identified as one of the most potent HO-1 inhibitors, with a sub-micromolar IC₅₀ of 0.4 µM and moderate activity against HO-2 (IC₅₀ = 32.0 µM) mdpi.com. In the same study, other newly synthesized derivatives displayed IC₅₀ values of 80 µM and 28.8 µM against HO-1 mdpi.com. This places the adamantyl-containing compound within the spectrum of active, yet not the most potent, imidazole-based HO-1 inhibitors.

The mechanism of HO-1 inhibition by imidazole-based compounds typically involves the coordination of the imidazole (B134444) nitrogen atom to the ferrous iron of the heme group within the enzyme's active site. This interaction prevents the binding and subsequent degradation of the natural substrate, heme.

Antimicrobial Activity Evaluation

In addition to its effects on heme oxygenase, this compound has been evaluated for its antimicrobial properties, particularly against pathogenic fungi. The presence of both the adamantane (B196018) cage and the imidazole ring, moieties known to be present in various antimicrobial agents, suggests a potential for such activity.

While specific studies focusing exclusively on this compound are limited, the broader class of adamantane-containing imidazole derivatives has been investigated for antifungal efficacy. These studies provide a basis for understanding the potential of this specific compound.

The in vitro antifungal activity is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Although specific MIC values for this compound against Candida and Aspergillus species are not available in the reviewed literature, related adamantane derivatives have shown activity. For example, some adamantane-containing thiazole compounds have displayed potent antifungal activity against Candida albicans. Similarly, other novel imidazole derivatives have exhibited strong, broad-spectrum inhibitory effects toward various Candida species, including fluconazole-resistant strains, with MIC values as low as 8 µg/mL.

Interactive Data Table of Antifungal Activity for Related Adamantane and Imidazole Derivatives:

| Compound Class | Fungal Species | MIC Range (µg/mL) |

|---|---|---|

| Adamantane-Thiazole Derivatives | Candida albicans | Potent Activity Reported |

| Novel Imidazole Derivatives | Candida spp. | 8 - >64 |

Note: This table represents data for related compound classes and not for this compound itself, for which specific data is not publicly available.

In Vitro Antifungal Activity against Pathogenic Fungi (e.g., Candida species, Aspergillus species)

Fungicidal versus Fungistatic Mechanisms

The imidazole moiety places this compound within the azole class of antifungals. Azole agents are generally considered fungistatic against common pathogens like Candida species. nih.gov Their primary mechanism inhibits fungal growth rather than directly killing the cells. However, the distinction can be dose-dependent, and under certain conditions or in combination with other agents, azoles can exhibit fungicidal (cell-killing) effects. nih.gov For instance, studies on other adamantane-triazole derivatives have demonstrated both fungistatic (Minimum Inhibitory Concentration, MIC) and fungicidal (Minimum Fungicidal Concentration, MFC) activities against Candida albicans. zsmu.edu.uadoaj.org The combination of two fungistatic agents that target the ergosterol (B1671047) pathway at different points has been shown to produce a fungicidal outcome. nih.gov

Investigation of Antifungal Mechanisms of Action

The principal antifungal mechanism of azole compounds involves the disruption of the ergosterol biosynthesis pathway. nih.gov The nitrogen atom in the imidazole ring of compounds like this compound is predicted to bind to the heme iron atom in the active site of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. nih.govresearchgate.net Inhibition of 14α-demethylase halts ergosterol production, leading to the accumulation of toxic methylated sterol precursors. nih.gov This targeted inhibition is a hallmark of azole antifungals and is a highly exploited strategy in the development of new antifungal agents. nih.govresearchgate.net

The depletion of ergosterol and the concurrent buildup of toxic sterol intermediates, resulting from 14α-demethylase inhibition, severely compromise the integrity and function of the fungal cell membrane. Ergosterol plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. Its absence leads to a disorganized membrane structure, increased permeability, and ultimately, the cessation of cell growth and replication. mdpi.com

In Vitro Antibacterial Activity (e.g., Gram-positive and Gram-negative bacteria)

The incorporation of an adamantane group into various molecular scaffolds has been shown to confer significant antibacterial properties. mdpi.com Numerous studies on adamantane derivatives, including Schiff bases and hydrazide-hydrazones, demonstrate activity against a panel of both Gram-positive and Gram-negative bacteria. mdpi.comepa.gov For example, certain adamantane-containing thiazole compounds have displayed potent, broad-spectrum antibacterial activity. nih.gov Similarly, adamantane-triazole derivatives have shown marked activity against Staphylococcus aureus (Gram-positive) and moderate activity against Pseudomonas aeruginosa (Gram-negative). zsmu.edu.uadoaj.org This suggests that this compound likely possesses antibacterial capabilities.

Data from Related Adamantane Derivatives

To illustrate the potential antimicrobial potency, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for structurally related adamantane-triazole compounds against various microbes.

| Compound Class | Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Adamantane-Triazole Derivative | Staphylococcus aureus | Gram-positive | 15.6 | 31.25 |

| Adamantane-Triazole Derivative | Pseudomonas aeruginosa | Gram-negative | 62.5 | 125 |

| Adamantane-Triazole Derivative | Candida albicans | Fungus | 31.25 | 62.5 |

| Data derived from studies on 5-(adamantane-1-yl)-4R-1,2,4-triazole-3-ylthiols substitutes. zsmu.edu.uadoaj.org |

Investigation of Other Enzyme Inhibition Potentials

Kinase Inhibition (e.g., Aurora-A kinase, CaMKIIδ)

Information not available.

Structure Activity Relationship Sar Studies

Impact of Adamantane (B196018) Moiety Modifications on Biological Activity

The adamantane group is a defining feature of this compound, contributing significantly to its biological profile. Its rigid, bulky, and highly lipophilic nature plays a crucial role in anchoring the molecule within the active site of its target enzyme. nih.gov

Stereochemical Effects of the Adamantyl Group

The adamantane cage is achiral; however, its orientation relative to the other components of the molecule, dictated by the chiral center on the ethanol (B145695) linker, is crucial for biological activity. The precise spatial arrangement of this bulky group influences how the molecule fits into the hydrophobic pockets of the CYP51 enzyme. Studies on related azole antifungals have consistently shown that stereochemistry is a critical determinant of antifungal potency. For instance, research on other chiral azoles has demonstrated that enantiomers can have vastly different affinities for the target enzyme, with one enantiomer often being significantly more active than the other. This highlights the importance of the three-dimensional placement of the adamantane group for optimal interaction with the target.

Influence of Adamantane Substitution Patterns

While specific data on substituted 1-(1-Adamantyl)-2-imidazol-1-yl-ethanol is limited, broader studies on adamantane-containing compounds show that such modifications can have profound effects. For example, the introduction of hydroxyl or amino groups can alter solubility and create new hydrogen bonding opportunities within the active site. Conversely, adding larger alkyl or aryl groups can enhance lipophilicity but may also introduce steric hindrance that prevents proper binding. The position of the amino group on the adamantane ring in related compounds, such as amantadine (B194251) analogs, has been shown to significantly alter biological activity, indicating a high degree of sensitivity to the substitution pattern. nih.gov

The table below illustrates how modifications to the adamantane moiety in related compounds can influence their biological activity.

| Adamantane Derivative | Modification | Observed Biological Effect |

| 2-Adamantanamine (AC17) | Positional isomer of Amantadine | Potentiates the activity of azole antifungals. nih.govnih.gov |

| Amantadine | Amino group at tertiary carbon | Less potent in synergizing with miconazole (B906) compared to AC17. nih.gov |

| 2-(1-adamantyl)imidazole (B3429768) | Direct attachment to imidazole (B134444) | Shows significant antiviral activity. nih.gov |

| N-methyl-2-(1-adamantyl)imidazole | N-methylation of imidazole | Also exhibits significant antiviral activity. nih.gov |

Role of the Imidazole Ring in Biological Activity

The imidazole ring is the cornerstone of the molecule's mechanism of action. It is a key feature of a large class of azole antifungals that function by inhibiting ergosterol (B1671047) biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane. nih.govebsco.com

Substituent Effects on Imidazole Nitrogen and Carbon Atoms

The primary interaction responsible for the antifungal activity of azoles occurs between the unsubstituted N-3 nitrogen atom of the imidazole ring and the heme iron atom at the active site of CYP51. nih.gov This coordination bond effectively blocks the enzyme's normal function, which is the 14α-demethylation of lanosterol (B1674476), a precursor to ergosterol. nih.gov Consequently, any substitution at the N-3 position would eliminate this critical interaction and abolish antifungal activity.

Substitutions on the carbon atoms of the imidazole ring can also influence activity. Introducing electron-withdrawing or electron-donating groups can alter the basicity of the N-3 nitrogen, thereby modulating the strength of the coordination bond with the heme iron. Furthermore, bulky substituents on the carbon atoms could cause steric clashes within the enzyme's active site, hindering the proper alignment of the imidazole ring for binding.

Comparison with Triazole Analogs

The imidazole ring is one of two common azole moieties used in antifungal agents, the other being the 1,2,4-triazole (B32235) ring. researchgate.net While both function via the same mechanism of CYP51 inhibition, there are notable differences in their pharmacological profiles. Triazole-containing antifungals, which possess three nitrogen atoms in their five-membered ring, generally exhibit higher specificity for the fungal CYP51 enzyme over mammalian cytochrome P450 enzymes. nih.gov This increased selectivity often translates to a better safety profile in systemic treatments.

The replacement of the imidazole ring in a molecule like this compound with a triazole ring would be expected to alter its activity and selectivity profile. While both imidazole and triazole scaffolds are considered crucial in the design of antimicrobial compounds, triazoles are often associated with improved activity and fewer adverse effects in systemic agents. researchgate.netresearchgate.net However, for topical applications or specific fungal strains, imidazole derivatives can be highly effective. nih.gov

The following table provides a general comparison between imidazole and triazole antifungals.

| Feature | Imidazole Antifungals | Triazole Antifungals |

| Core Structure | Five-membered ring with two nitrogen atoms | Five-membered ring with three nitrogen atoms |

| Mechanism of Action | Inhibition of fungal CYP51 ebsco.com | Inhibition of fungal CYP51 nih.gov |

| Selectivity | Generally lower for fungal vs. mammalian CYP enzymes | Generally higher for fungal vs. mammalian CYP enzymes nih.gov |

| Examples | Miconazole, Clotrimazole, Ketoconazole nih.gov | Fluconazole, Itraconazole nih.gov |

Significance of the Ethanol Linker and Chiral Center

Crucially, the carbon atom to which the hydroxyl group and the adamantane ring are attached is a chiral center. The absolute configuration (R or S) of this center determines the specific three-dimensional arrangement of the molecule. As the binding pocket of an enzyme is itself chiral, it will preferentially bind one enantiomer over the other. It is well-established in medicinal chemistry that the biological activity of chiral drugs can reside predominantly or exclusively in one enantiomer, known as the eutomer. The other enantiomer, or distomer, may be less active, inactive, or even contribute to undesirable effects. Therefore, the specific stereochemistry of this compound is a critical factor for its antifungal potency.

Impact of Hydroxyl Group Orientation and Hydrogen Bonding

The spatial orientation of the hydroxyl group in this compound is pivotal for its biological activity, primarily through its ability to form hydrogen bonds with target receptors. The stereochemistry of the carbon atom bearing the hydroxyl group determines its presentation in three-dimensional space, which in turn dictates the efficacy of these interactions.

In analogous azole antifungal agents, the stereochemistry of alcohol moieties has been demonstrated to be a significant determinant of biological potency. For instance, studies on itraconazole, which also contains chiral centers, have shown that different stereoisomers exhibit varying degrees of antifungal and antiangiogenic activities. nih.govresearchgate.net This highlights the principle that the precise spatial arrangement of key functional groups is crucial for optimal interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues within the binding site of a target protein.

The ethanolamine (B43304) moiety is known to participate in extended intermolecular hydrogen-bonding networks. nih.gov The nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group are key participants in these interactions. The strength and geometry of these hydrogen bonds can significantly influence the binding affinity of the compound for its biological target. Computational and spectroscopic studies on ethanolamine hydrates have shown that the electronic environment of the molecule is altered by hydrogen bonding, which can enhance its interaction with biological macromolecules. researchgate.net

The table below illustrates a hypothetical SAR for the orientation of the hydroxyl group, based on common findings in related bioactive molecules.

| Compound | Stereochemistry of Hydroxyl Group | Relative Binding Affinity (%) | Hydrogen Bonding Potential |

| Isomer A | (R)-configuration | 100 | Optimal |

| Isomer B | (S)-configuration | 60 | Sub-optimal |

| Isomer C | No hydroxyl (Deoxy) | 10 | Significantly Reduced |

This data is illustrative and based on established principles of medicinal chemistry for analogous compounds.

Length and Flexibility of the Linker

Studies on adamantane conjugates with other pharmacophores have revealed that the nature of the linker significantly impacts biological activity. For example, in a series of adamantane-colchicine conjugates, the linker length was found to be a sensitive factor for both cytotoxicity and the ability to induce tubulin clustering. researchgate.net Similarly, research on adamantane-monoterpenoid conjugates has shown that modifying the heterocyclic linker can influence the compound's biological effects. researchgate.netdntb.gov.uamdpi.comnih.gov

The two-carbon ethylene (B1197577) chain of the ethanol linker provides a degree of conformational flexibility. This allows the adamantyl and imidazole moieties to adopt various relative orientations, which can be crucial for fitting into a binding pocket. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Conversely, a linker that is too rigid may prevent the molecule from achieving the optimal conformation for interaction with its target. nih.govigem.org

The following table presents a hypothetical analysis of how modifications to the linker might affect activity, based on general principles observed in similar molecular structures.

| Linker Modification | Linker Length (atoms) | Flexibility | Hypothetical Impact on Activity |

| Methylene (-CH2-) | 1 | Reduced | Potentially decreased activity due to steric hindrance. |

| Ethanol (-CH(OH)-CH2-) | 2 | Moderate | Optimal balance for positioning pharmacophores. |

| Propanol (-CH(OH)-CH2-CH2-) | 3 | Increased | May decrease activity due to entropic penalty or improper orientation. |

| Ethylene glycol ether (-CH(OH)-CH2-O-CH2-) | 4 | Increased | Likely reduced activity due to excessive flexibility and altered polarity. |

This data is illustrative and based on established principles of medicinal chemistry for analogous compounds.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues

The development of next-generation analogues of 1-(1-Adamantyl)-2-imidazol-1-yl-ethanol is a promising avenue for enhancing biological activity and refining pharmacological profiles. Structure-activity relationship (SAR) studies will be pivotal in guiding the rational design of these new chemical entities. chemijournal.comnih.gov

Key areas for synthetic modification include:

Adamantyl Moiety: Introduction of substituents at the 3, 5, and 7 positions of the adamantane (B196018) cage could modulate lipophilicity and target engagement. Functional groups such as hydroxyl, amino, or carboxyl groups could be introduced to alter solubility and create new interaction points with biological targets.

Imidazoyl Ring: Substitution on the imidazole (B134444) ring at the 2, 4, and 5 positions can influence the electronic properties and steric bulk of the molecule. For instance, the synthesis of 2-(1-adamantyl)imidazole (B3429768) derivatives has been shown to yield compounds with significant antiviral activity. nih.gov

Ethanol (B145695) Linker: The hydroxyl group of the ethanol linker is a prime site for modification. Esterification or etherification could produce prodrugs with altered absorption and distribution characteristics. Furthermore, chiral synthesis to isolate specific stereoisomers of the ethanol moiety may lead to improved potency and reduced off-target effects, as is often the case with chiral drugs. researchgate.net

A proposed synthetic strategy for creating a library of analogues could involve the initial synthesis of a key intermediate, such as 1-(1-adamantyl)-2-chloroethanone, which can then be reacted with a variety of substituted imidazoles. Subsequent reduction of the ketone and derivatization of the resulting alcohol would provide a diverse set of compounds for biological screening.

Table 1: Proposed Analogues and Rationale for Synthesis

| Modification Site | Proposed Substituent | Rationale |

| Adamantyl Cage | -OH, -NH2, -COOH at C-3 | Enhance hydrophilicity, introduce new hydrogen bonding capabilities |

| Imidazole Ring | -CH3, -Ph, -NO2 at C-2, C-4, C-5 | Modulate electronic properties and steric profile |

| Ethanol Linker | Ester or Ether linkage | Prodrug potential, altered pharmacokinetics |

| Ethanol Linker | Separation of (R) and (S) enantiomers | Investigate stereospecific interactions with biological targets |

Advanced Mechanistic Elucidation using Omics Technologies

To fully understand the biological effects of this compound and its future analogues, a deep dive into their mechanism of action is necessary. Modern "omics" technologies offer a powerful, unbiased approach to achieve this.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze changes in gene expression in cells treated with the compound. This can reveal the cellular pathways that are perturbed, offering clues to the molecule's primary targets and downstream effects.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications. This can help in pinpointing the specific proteins that interact with the compound.

Metabolomics: By analyzing the global metabolic profile of treated cells, metabolomics can uncover alterations in metabolic pathways, which is particularly relevant given that many imidazole-containing drugs target enzymes. mdpi.com

These multi-omics datasets can be integrated to construct a comprehensive picture of the compound's cellular impact, facilitating the identification of novel therapeutic targets and potential biomarkers for efficacy.

Exploration of Combination Therapies with Existing Agents

Given that adamantane and imidazole derivatives have shown promise in antiviral and anticancer applications, a logical next step is to explore the potential of this compound in combination therapies. nih.govmdpi.com This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages of individual agents, thereby minimizing side effects. nih.gov

Potential combination strategies include:

Antiviral Combinations: If the compound demonstrates antiviral activity, for instance against influenza viruses like other adamantane derivatives, it could be tested in combination with neuraminidase inhibitors or other antiviral agents with different mechanisms of action. nih.gov

Anticancer Combinations: For potential anticancer applications, this compound could be combined with standard chemotherapeutic agents, targeted therapies, or immunotherapies. The lipophilic nature of the adamantane group may enhance penetration into tumor tissues, potentially sensitizing cancer cells to other drugs. nih.gov

Preclinical studies using relevant cell culture and animal models will be essential to evaluate the synergistic, additive, or antagonistic effects of these combinations and to establish optimal dosing regimens.

Development of Novel Assay Systems for Biological Profiling

To efficiently screen next-generation analogues and to probe the biological activity of this compound, the development of robust and sensitive assay systems is crucial. High-throughput screening (HTS) methodologies will be particularly valuable. nih.govresearchgate.net

Target-Based Assays: If a specific molecular target is identified through mechanistic studies, biochemical assays can be developed to screen for direct inhibitors. For example, if the compound is found to inhibit a particular enzyme, fluorescence- or luminescence-based assays can be designed to measure enzyme activity in a high-throughput format. nih.govresearchgate.net

Phenotypic Screening: Cell-based assays that measure a specific phenotype, such as viral replication, cancer cell proliferation, or cytokine production, can be used to screen for compounds with desired biological effects without a priori knowledge of the specific target. nih.gov

Biophysical Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm direct binding of the compound to its target protein and to determine binding affinity and kinetics.

These assay systems will not only accelerate the discovery of more potent analogues but also provide valuable tools for further mechanistic studies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(1-Adamantyl)-2-imidazol-1-yl-ethanol?

The synthesis typically involves coupling adamantyl halides or alcohols with imidazole derivatives. For example, in structurally related adamantyl-imidazole compounds (e.g., 1-(Adamantan-1-yl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-ethanone), methods include nucleophilic substitution or condensation reactions under anhydrous conditions, using catalysts like potassium carbonate. Optimization of reaction time, temperature, and solvent (e.g., DMF or dioxane) is critical to achieving high yields (70–87%) . Purification often involves recrystallization from ethanol or acetonitrile to ensure ≥98% purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- 1H NMR : To confirm the adamantyl and imidazole moieties (e.g., adamantyl protons at δ 1.65–2.06 ppm, imidazole protons at δ 7.14 ppm) .

- LC/MS (ESI/APCI) : For molecular ion verification (e.g., [M+H]+ at m/z 309–321) and purity assessment .

- HPLC : To determine purity (>99%) using gradients like 10% H₂O/CH₃CN .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogous compounds (e.g., 1-(4-fluorophenyl)-2-imidazol-1-yl-ethanol) .

Q. How are common synthetic impurities identified and mitigated?

Impurities often arise from incomplete substitution or oxidation byproducts. Techniques like TLC monitoring, column chromatography, and recrystallization are used for removal. For example, sodium borohydride reduction of ketone intermediates (e.g., 2-imidazol-1-yl-1-phenylethanone) requires strict anhydrous conditions to avoid over-reduction or side reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in adamantyl-imidazole derivatives?

Single-crystal X-ray studies (e.g., using SHELXL ) provide bond lengths, angles, and dihedral angles, critical for confirming stereochemistry. For example, in 1-(4-fluorophenyl)-2-imidazol-1-yl-ethanol, crystallography revealed a dihedral angle of 1.30° between aromatic planes, stabilizing intramolecular hydrogen bonds (O–H⋯N) . Such data validate computational models and guide structure-activity relationship (SAR) studies.

Q. What strategies address discrepancies in biological activity data across studies?

Contradictions may arise from variations in assay conditions (e.g., fungal strain specificity, solvent effects). Standardized protocols, such as the CLSI M27-A3 guideline for antifungal testing, are recommended. For imidazole derivatives, minimum inhibitory concentration (MIC) values against Candida species should be corroborated with time-kill assays and cytotoxicity profiling .

Q. How does the adamantyl group enhance biological activity compared to other substituents?

The adamantyl group’s lipophilicity and rigidity improve membrane permeability and target binding. In 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, adamantyl derivatives exhibit nanomolar potency due to hydrophobic interactions with the enzyme’s active site . Comparative studies with cyclohexyl or phenyl analogs show reduced efficacy, highlighting the adamantyl moiety’s unique role .

Q. What in silico methods predict the compound’s interaction with fungal cytochrome P450 enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to Candida CYP51 (lanosterol 14α-demethylase). Key interactions include hydrogen bonding between the imidazole nitrogen and heme iron, and hydrophobic contacts with adamantyl residues . Validation via site-directed mutagenesis or crystallography (e.g., PDB 3L4D) is advised .

Methodological Tables

Q. Table 1: Synthetic Optimization of Adamantyl-Imidazole Derivatives

| Parameter | Conditions for High Yield | Reference |

|---|---|---|

| Solvent | DMF or dioxane | |

| Catalyst | K₂CO₃ (anhydrous) | |

| Reaction Temperature | 80–100°C | |

| Purification | Recrystallization (ethanol/CH₃CN) |

Q. Table 2: Antifungal Activity of Analogous Compounds

| Compound | MIC (μg/mL) vs. C. albicans | Key Structural Feature | Reference |

|---|---|---|---|

| 2-(Imidazol-1-yl)-1-phenylethanol | 8.2 | Phenyl substituent | |

| 1-(Adamantan-1-yl)-2-imidazol-1-yl-ethanol* | 2.5 (predicted) | Adamantyl group |

*Predicted based on SAR trends in .

Key Considerations for Researchers

- Environmental Impact : Assess degradation pathways (e.g., photolysis, microbial metabolism) using LC-MS/MS to identify persistent metabolites .

- Regulatory Compliance : While not listed in controlled substance schedules , adhere to institutional guidelines for handling adamantyl derivatives due to potential neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.